Phenethyl tiglate

Description

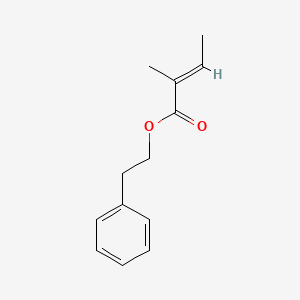

Structure

3D Structure

Properties

CAS No. |

55719-85-2 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-phenylethyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3- |

InChI Key |

KVMWYGAYARXPOL-JYOAFUTRSA-N |

SMILES |

CC=C(C)C(=O)OCCC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCCC1=CC=CC=C1 |

Canonical SMILES |

CC=C(C)C(=O)OCCC1=CC=CC=C1 |

boiling_point |

139.00 to 140.00 °C. @ 7.00 mm Hg |

density |

1.148-1.159 |

Other CAS No. |

55719-85-2 |

physical_description |

Colourless viscous liquid; very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou |

solubility |

slightly |

Synonyms |

phenethyl tiglate |

Origin of Product |

United States |

Natural Occurrence and Distribution of Phenethyl Tiglate in Biological Systems

Phytochemical Investigations of Phenethyl Tiglate Presence

Identification in Essential Oils of Angiosperms

This compound has been identified as a constituent of the essential oils of numerous angiosperm species through scientific analysis, primarily using gas chromatography-mass spectrometry (GC-MS).

The essential oil of Pelargonium graveolens, commonly known as rose-scented geranium, has been a subject of numerous phytochemical studies. Research has consistently identified this compound as a component of its essential oil, although its concentration can vary.

One study on P. graveolens from Palestine reported the presence of this compound at 2.53% of the total essential oil composition. mdpi.com In this particular analysis, the major constituents were citronellol (B86348) (24.44%), citronellyl formate (B1220265) (15.63%), and γ-eudesmol (8.60%). mdpi.com Another investigation focusing on Moroccan Pelargonium graveolens essential oil also listed 2-phenylethyl tiglate, with a typical range of 0.4–1.0%. kamseen.nokusharomaexports.com A comparative study of P. graveolens from different regions of Morocco revealed that the this compound content was similar in samples from Er-rachidia and Meknes. cabidigitallibrary.org Furthermore, a study fractionating the essential oil found that the F3 fraction contained this compound as a major component at 12.01%. cabidigitallibrary.org

The composition of the essential oil can be influenced by various factors, including the geographical origin of the plant and the specific drying methods used. csic.esmdpi.com For instance, research has shown that while citronellol and geraniol (B1671447) are often the predominant compounds, the relative amounts of minor components like this compound can differ. researchgate.net In some cases, drying methods were observed to increase the concentration of certain compounds, including 2-phenylethyl tiglate. csic.es

Table 1: this compound Content in Pelargonium graveolens Essential Oil

| Study Focus | This compound Percentage (%) | Major Co-occurring Compounds |

| P. graveolens from Palestine mdpi.com | 2.53 | Citronellol, Citronellyl formate, γ-Eudesmol |

| Moroccan P. graveolens kamseen.nokusharomaexports.com | 0.4–1.0 | Linalool, Citronellol, Geraniol |

| Fractionated Moroccan P. graveolens (F3 fraction) cabidigitallibrary.org | 12.01 | trans-Geranyl geraniol, γ-Eudesmol |

| P. graveolens from Meknes cabidigitallibrary.org | Not specified, but present | β-citronellol, epi-γ-eudesmol, geranyl tiglate |

| P. graveolens from Er-rachidia cabidigitallibrary.org | Not specified, but present | epi-γ-eudesmol, geraniols, β-citronellol |

This compound has also been identified in the essential oil of Helichrysum italicum, or immortelle. A study of H. italicum populations from Croatia, grown in Slovenia, found that 2-phenylethyl tiglate was one of the three dominant components, alongside α-pinene and geranyl acetate. nih.govresearchgate.netnih.govuni-lj.si

The chemical composition of H. italicum essential oil can vary based on the plant's age and origin. For example, in one study, the MAP02685 population had a 2-phenyl tiglate content of 16.08%, while the MAP02688 population contained 17.21%, and the MAP02689 population had 12.84%. nih.gov It is worth noting that some research has highlighted the potential for misidentification between this compound and its isomers, such as phenethyl angelate, in analyses of Helichrysum italicum essential oil. ni.ac.rs

Table 2: this compound Content in Helichrysum italicum Essential Oil from Different Populations

| Population | This compound Percentage (%) | Other Dominant Compounds |

| MAP02685 nih.gov | 16.08 | α-pinene, Geranyl acetate, Nerol |

| MAP02688 nih.gov | 17.21 | α-pinene, Geranyl acetate, Nerol |

| MAP02689 nih.gov | 12.84 | α-pinene, Geranyl acetate, 2,4,6,9-tetramethyldec-8-en-3,5-dion |

Investigations into the chemical composition of the essential oil from the needles of North African Pinus pinaster have also detected this compound. researchgate.netresearchgate.net In one analysis, this compound was identified at a concentration of 0.19% in the essential oil of the Maghrebiana variety. researchgate.netresearchgate.net This compound was absent in the Renoui variety studied in the same research. researchgate.net

The volatile constituents of the Malay rose apple, Syzygium malaccense, have been analyzed, revealing the presence of this compound. researchgate.net However, subsequent research has suggested that this identification might have been a misidentification of phenethyl angelate. ni.ac.rs The analysis of volatile oils from the leaves of S. malaccense has identified other major compounds such as aristolochene, γ-himachalene, and δ-amorphene. rsdjournal.org

This compound has been reported in the essential oils of other plant species as well. For instance, it has been detected in the essential oil of Pinus halepensis (Aleppo pine). academie-sciences.fr Additionally, an analysis of the essential oil from Pinus virginiana (Virginia pine) reported the presence of 2-phenylethyl tiglate at a concentration of 0.2%. essencejournal.com

Prevalence in Floral Volatile Organic Compound Profiles

This compound is a component of the volatile organic compound (VOC) profiles of several flowering plants, contributing to their unique floral scents. For instance, it has been identified in the essential oil of Pelargonium graveolens (rose geranium) cultivars from various geographical locations, including the African, Reunion Island, and Chinese types. uah.edu The compound is also found in the essential oil of Pelargonium tomentosum. tandfonline.com While it is a common constituent in many essential oils, there have been instances of potential misidentification with its isomer, phenethyl angelate, in analyses of plants like Helichrysum italicum (immortelle). researchgate.netni.ac.rs

Considerations of Chemotypes and Geographic Variations in Plant Sources

The chemical composition of plant essential oils, including the concentration of this compound, can exhibit significant variation based on the plant's chemotype and geographical origin. A chemotype refers to a chemically distinct entity within a plant species, which produces a different profile of secondary metabolites.

Research on Pelargonium graveolens has highlighted these variations. For example, geranium oils from different regions such as Africa, Reunion (Bourbon), and China are recognized as distinct cultivars with differing chemical profiles. uah.edu The presence and relative abundance of compounds like this compound can vary among these geographic types. uah.edu Similarly, studies on Pelargonium species have shown that geographical variation influences the composition and ratio of essential oil constituents. wits.ac.za

In some plant species, different chemotypes have been identified that correlate with their geographic location. For instance, while the essential oil of Bunium persicum from Tajikistan was consistent with the same chemotype from other locations, the amount of each major compound varied. uah.edu The essential oil of Artemisia ludoviciana has also shown wide variation in composition, suggesting the existence of different chemotypes. nih.gov These variations underscore the importance of considering both the genetic makeup (chemotype) and the growing location when analyzing the phytochemical profile of a plant.

Factors Influencing this compound Accumulation in Natural Sources

The biosynthesis and accumulation of this compound in plants are not static but are influenced by a range of internal and external factors. These include environmental conditions, the developmental stage of the plant, and the specific plant tissue.

Environmental and Altitudinal Impacts on Biosynthesis and Content

Environmental conditions play a crucial role in the chemical composition of plant essential oils. Factors such as climate, soil composition, and altitude can significantly affect the biosynthesis and accumulation of volatile compounds like this compound. researchgate.net

Studies have demonstrated that altitude, in particular, can have a profound impact. For example, research on various medicinal and aromatic plants has shown that growing plants at different altitudes (mountain versus plain) can lead to significant differences in their essential oil yield and chemical profile. mdpi.comresearchgate.net In one study, mountainous Pelargonium plants were found to contain significantly higher levels of this compound compared to those grown in plain areas. mdpi.comresearchgate.net This suggests that the environmental stressors or specific conditions associated with higher altitudes can stimulate the biosynthetic pathways leading to the production of this compound. These findings highlight how eco-geographical characteristics can alter the secondary metabolite profiles of plants. mdpi.com

Developmental Stage and Tissue Specificity in Plant Production

The concentration of this compound and other volatile compounds can also vary depending on the developmental stage of the plant and the specific tissue being analyzed. The biosynthesis of these compounds is a dynamic process that changes as the plant grows and matures.

For instance, in rose geranium (Pelargonium graveolens), the essential oil yield and the content of certain compounds have been shown to be highest in the youngest leaves. nih.gov This indicates that the production of these volatiles is linked to the physiological state of the plant tissues. Research on Rosa rugosa has also revealed that the expression of genes involved in the biosynthesis of 2-phenylethanol (B73330), a precursor to phenethyl esters, varies across different floral developmental stages and in different parts of the flower, such as petals, stamens, and pistils. nih.gov Similarly, studies on Agastache rugosa have shown that the levels of phenylpropanoids, the class of compounds to which this compound belongs, change as the leaves and flowers develop. hst-j.org This tissue and developmental stage specificity is a critical factor in understanding the accumulation of this compound in plants.

Biosynthesis and Metabolic Pathways of Phenethyl Tiglate

Enzymatic Mechanisms and Precursor Biotransformations

The biosynthesis of phenethyl tiglate involves the convergence of two distinct metabolic pathways: one that produces phenethyl alcohol and another that synthesizes tiglic acid. The final step is an esterification reaction catalyzed by specific enzymes.

Phenethyl alcohol, a key floral scent compound, is a primary precursor to this compound. scentree.coscentree.co Its biosynthesis predominantly originates from the aromatic amino acid L-phenylalanine via the shikimate pathway. frontiersin.org In plants like roses, L-phenylalanine is converted to phenylacetaldehyde (B1677652). tandfonline.com This reaction can be catalyzed by enzymes such as L-aromatic amino acid decarboxylase (AADC) or phenylacetaldehyde synthase (PAAS). tandfonline.comnih.gov Subsequently, phenylacetaldehyde is reduced to 2-phenylethanol (B73330) by phenylacetaldehyde reductase (PAR) or alcohol dehydrogenase (ADH). tandfonline.comnih.gov

Studies in various plants, including Rosa rugosa and Petunia, have identified genes encoding for enzymes like aromatic amino acid transaminase (AAAT) and phenylpyruvate decarboxylase (PPDC) that are involved in alternative pathways for 2-phenylethanol synthesis. nih.gov The overexpression of genes such as RrAADC and RrAAAT in petunia has been shown to increase the production of 2-phenylethanol, highlighting the genetic basis of this precursor's synthesis. nih.gov

Tiglic acid, the other essential precursor, is a monocarboxylic unsaturated organic acid. ebi.ac.uk Its biosynthesis is primarily derived from the amino acid isoleucine. researchgate.netnih.gov In organisms like the carabid beetle Pterostichus californicus, isoleucine is converted to 2-methylbutyric acid, which is then dehydrogenated to form tiglic acid. researchgate.netnih.gov This pathway has also been observed in various plants where tiglate moieties are common components of secondary metabolites like alkaloids and limonoids. researchgate.net The production of tiglic acid can be induced by the availability of isoleucine. nih.gov

The final step in the formation of this compound is the esterification of phenethyl alcohol with tiglic acid. ontosight.ai This reaction is catalyzed by esterification enzymes, likely belonging to the lipase (B570770) or acyltransferase families. While specific enzymes responsible for this compound synthesis in vivo are not yet fully characterized, research on the enzymatic synthesis of various phenethyl esters provides significant insights.

Lipases, such as Candida antarctica lipase B (CAL-B), have demonstrated high efficiency in catalyzing the esterification of phenethyl alcohol with various acyl donors, including short-chain fatty acids. researchgate.netnih.gov Studies have shown that lipases can be used for the synthesis of phenethyl esters under mild conditions, offering an environmentally friendly alternative to chemical synthesis. nih.govmdpi.com The substrate specificity of these enzymes plays a crucial role in the diversity of esters produced in nature. researchgate.net The presence of alcohol acyltransferases (AATs) in plants is also well-documented, and these enzymes are known to be responsible for the formation of a wide range of esters that contribute to floral scents and fruit aromas. frontiersin.org It is highly probable that an AAT with specificity for phenethyl alcohol and tiglyl-CoA is responsible for this compound biosynthesis in organisms where it is found.

Genetic and Molecular Determinants of Biosynthesis

The biosynthesis of this compound is ultimately controlled at the genetic level, with the expression of specific genes regulating the production of the necessary enzymes and precursors.

The regulation of floral scent, including the production of phenethyl alcohol and its esters, is a complex process influenced by developmental and environmental cues. In petunia, the gene PhCHL, an ortholog of ZEITLUPE (ZTL), has been shown to coordinate growth and scent profiles. mdpi.com Silencing of PhCHL led to an increase in the emission of several volatiles, including benzyl (B1604629) tiglate, a structurally related ester. mdpi.com This suggests that such regulatory genes play a crucial role in controlling the metabolic flux towards the biosynthesis of these compounds.

The expression of biosynthetic genes is often tissue-specific and timed to coincide with specific developmental stages, such as flower opening, or with the activity of pollinators. nih.govmdpi.com For instance, in Rosa rugosa, the genes RrAAAT and RrPPDC1, involved in 2-phenylethanol synthesis, show high expression levels in flowers during the full opening and withering stages. nih.gov

The biosynthetic pathways leading to phenethyl alcohol and tiglic acid are conserved across a variety of organisms, from bacteria and fungi to plants and insects, although the specific enzymes and regulatory mechanisms can differ.

In a study on the spontaneous fermentation of Jerusalem artichoke juice, an increase in phenylethyl alcohol was observed, indicating microbial metabolic activity contributing to its formation. preprints.orgmdpi.com This highlights that microorganisms can also be a source of this precursor.

The biosynthesis of tiglic acid from isoleucine has been demonstrated in both insects and plants. researchgate.netnih.gov In the carabid beetle, it serves as a component of defensive secretions, while in plants, it is a common moiety in various secondary metabolites. ebi.ac.ukresearchgate.net

The formation of phenethyl esters has been studied in various contexts. For example, in apples, ethyl tiglate can be metabolized to form ethyl 2-methylbutanoate, demonstrating the enzymatic machinery for modifying such esters exists in fruits. researchgate.net The diversity of phenethyl esters found in nature, such as phenethyl angelate in immortelle essential oil, which is an isomer of this compound, further points to the presence of specific enzymatic systems capable of producing a range of related compounds. researchgate.netni.ac.rsresearchgate.net

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Methodologies for Phenethyl Tiglate Production

The primary method for synthesizing this compound in a laboratory setting is through the esterification of its constituent parts: phenethyl alcohol and tiglic acid. ontosight.ai

Esterification is a well-established chemical reaction that forms an ester by combining an alcohol and a carboxylic acid. In the case of this compound, this involves the reaction between phenethyl alcohol and tiglic acid. ontosight.ai A common and effective protocol employed for this purpose is the Steglich esterification. ni.ac.rs

The Steglich method is advantageous as it can be performed under mild, anhydrous conditions. The general procedure involves mixing phenethyl alcohol (1 equivalent) with a slight excess of tiglic acid (1.1 equivalents). ni.ac.rs The reaction is facilitated by a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP). ni.ac.rsresearchgate.net The components are typically stirred overnight in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2). ni.ac.rs During the reaction, DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst, leading to the formation of the this compound ester. A byproduct of this reaction, N,N'-dicyclohexylurea, is insoluble in the reaction solvent and precipitates out, which aids in the subsequent purification process. ni.ac.rs

Table 1: General Protocol for Steglich Esterification of Phenethyl Esters

| Reagent | Molar Equivalent | Role |

|---|---|---|

| 2-Phenylethanol (B73330) | 1.0 | Alcohol |

| Tiglic Acid | 1.1 | Carboxylic Acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |

| Anhydrous Dichloromethane | - | Solvent |

Data derived from research on the synthesis of phenethyl esters. ni.ac.rsresearchgate.net

Following the reaction, a multi-step purification process is essential. The precipitated N,N'-dicyclohexylurea is first removed by simple filtration. ni.ac.rs The remaining filtrate, which contains the desired ester, unreacted starting materials, and the catalyst, is then concentrated under a vacuum. ni.ac.rs The final and most crucial purification step is column chromatography on silica (B1680970) gel. ni.ac.rsresearchgate.net A non-polar eluent system, such as a mixture of diethyl ether in n-hexane (e.g., 3% v/v), is used to separate the this compound from any remaining impurities. ni.ac.rsresearchgate.net The purity of the collected fractions is then verified using techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). ni.ac.rs

Synthesis of this compound Isomers and Analogues for Comparative Studies

A significant challenge in the analysis of natural products is the correct identification of isomers, which often have very similar properties. The synthesis of authentic standards of this compound's isomers, phenethyl angelate and phenethyl senecioate, is crucial for overcoming these challenges. ni.ac.rsresearchgate.net

Phenethyl angelate and phenethyl senecioate are geometric (Z/E) and regio-isomers of this compound, respectively. They can be synthesized using the same Steglich esterification protocol described for this compound. ni.ac.rsresearchgate.net The only variation is the substitution of tiglic acid with either angelic acid or senecioic acid. ni.ac.rs

It is noteworthy that the synthesis of phenethyl angelate from angelic acid can sometimes lead to the formation of both phenethyl angelate and its more stable isomer, this compound, as angelic acid can isomerize under certain reaction conditions. ni.ac.rsresearchgate.net This necessitates careful separation by column chromatography to isolate the pure angelate ester. researchgate.net The synthesis of these isomers provides the pure compounds needed for full spectral characterization. ni.ac.rs

The primary motivation for synthesizing these isomers is to resolve ambiguities in their identification in complex mixtures like essential oils. ni.ac.rsresearchgate.net Mass spectrometry alone often fails to reliably distinguish between these isomers. ni.ac.rs Furthermore, inconsistencies in the reported gas chromatographic retention index (RI) values in literature have led to past misidentifications. ni.ac.rsresearchgate.net

By synthesizing pure standards of this compound, phenethyl angelate, and phenethyl senecioate, researchers can establish a reliable and comprehensive set of characterization data, including NMR, IR, MS, and, crucially, retention indices on specific GC columns. ni.ac.rsresearchgate.net For example, on a DB-5MS column, the elution order is phenethyl angelate (RI=1540), followed by phenethyl senecioate (RI=1574), and finally this compound (RI=1587). ni.ac.rsresearchgate.net This synthetically-derived data allows for unambiguous identification by direct comparison (co-injection) with components of a natural sample. ni.ac.rs This strategic synthesis has been instrumental in correcting previous misidentifications in the literature, where phenethyl angelate or senecioate were likely mistaken for the more common tiglate isomer. ni.ac.rs

Table 2: Comparative GC-MS Data for Phenethyl Isomers

| Compound | Retention Index (RI) on DB-5MS | Key Differentiating Mass Spectrum Ions (m/z) |

|---|---|---|

| Phenethyl Angelate | 1540 | m/z 91 (tropylium ion) is significantly more intense than in the senecioate. ni.ac.rs |

| Phenethyl Senecioate | 1574 | Acyl ion m/z 83 is considerably more intense than the ion at m/z 55. ni.ac.rs |

| This compound | 1587 | m/z 91 (tropylium ion) is the most meaningful difference from the angelate. ni.ac.rs |

This table highlights the data obtained from synthetically prepared standards used to resolve identification challenges. ni.ac.rs

Exploration of Novel Synthetic Routes and Catalytic Systems

While classical esterification is effective, research continues into novel and more sustainable synthetic methods. A promising area is the use of enzymatic catalysis. Lipases, such as Novozym 435 from Candida antarctica, are being explored for the synthesis of phenethyl esters. nih.gov These biocatalytic systems offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, contributing to "green chemistry" principles. nih.govresearchgate.net This approach can provide a high conversion of phenethyl alcohol to its corresponding ester. nih.gov

Other novel approaches include transition-metal-free synthesis protocols, which avoid the use of potentially toxic or precious metal catalysts. acs.org Additionally, methods involving the isomerization of a tiglate ester to an angelate ester using catalysts like organic sulfinic acid have been developed, showcasing alternative routes to access specific isomers. googleapis.com These explorations into new catalytic systems aim to improve the efficiency, sustainability, and versatility of synthesizing this compound and its analogues for ongoing research. evitachem.comnih.gov

Advanced Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of phenethyl tiglate, enabling its separation from other volatile compounds. Gas chromatography, in particular, is the premier technique for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the identification of this compound in volatile mixtures. hmdb.cafragranceu.comthegoodscentscompany.com The technique relies on the separation of compounds based on their boiling points and polarity on a capillary column, followed by their detection and fragmentation in a mass spectrometer.

For this compound, the retention index (RI) is a critical parameter for its tentative identification. The RI value can, however, show slight variations depending on the specific GC column and analytical conditions. On a standard non-polar DB-5 or equivalent column, this compound typically elutes in the RI range of 1584 to 1591. rsc.org It is crucial to note that its isomers, phenethyl angelate and phenethyl senecioate, have distinct RI values, which aids in their differentiation. For instance, phenethyl angelate elutes earlier with an RI of approximately 1540, while phenethyl senecioate elutes between the angelate and tiglate isomers. rsc.orgni.ac.rs The co-injection of a synthetic standard of this compound with a sample can unambiguously confirm its presence. chemicalbook.com

Table 1: GC Retention Indices (RI) of this compound and its Isomers on a DB-5MS Column

| Compound | Retention Index (RI) |

|---|---|

| Phenethyl Angelate | 1540 |

| Phenethyl Senecioate | 1574 |

| This compound | 1587 |

Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry (GC×GC-HRTOFMS) for Complex Mixtures

For exceptionally complex samples, such as certain essential oils, one-dimensional GC may not provide sufficient resolving power. In these cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOFMS) offers superior separation capabilities. google.com This powerful technique employs two different capillary columns connected via a modulator, providing a much higher peak capacity and resolving overlapping signals. google.com

A study on the classification of various rose essential oils utilized GC×GC-HRTOFMS to effectively separate and identify key volatile compounds. researchgate.net In this analysis, this compound was identified as one of the top compounds that contributed significantly to the differentiation between the rose oil types, demonstrating the technique's utility in detailed chemical profiling and classification of complex natural products. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Following chromatographic separation, spectroscopic methods are employed to elucidate the definitive structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural determination of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to confirm the identity of this compound and, crucially, to distinguish it from its geometric isomer, phenethyl angelate. rsc.orgni.ac.rsmolbase.com

The ¹H NMR spectrum provides key diagnostic signals. A significant difference is observed in the chemical shift of the vinylic proton (H-3). In this compound, this proton signal appears downfield at approximately δ 6.83 ppm. This is due to the deshielding effect of the nearby ester carbonyl group. In contrast, the corresponding proton in phenethyl angelate resonates upfield at around δ 6.04 ppm. ni.ac.rs

The ¹³C NMR spectrum further confirms the structure by showing the expected number of carbon signals. Two-dimensional NMR experiments establish the connectivity between protons and carbons, providing unequivocal structural proof. ni.ac.rs

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Tiglate Moiety | |||

| 1 (C=O) | - | - | 167.9 |

| 2 (C) | - | - | 128.8 |

| 3 (CH) | 6.83 | qq (7.1, 1.4) | 138.4 |

| 4 (CH₃) | 1.83 | dq (7.1, 1.0) | 14.5 |

| 5 (CH₃) | 1.81 | q (1.4) | 12.1 |

| Phenethyl Moiety | |||

| 1' (CH₂) | 4.31 | t (7.1) | 65.0 |

| 2' (CH₂) | 2.95 | t (7.1) | 35.1 |

| 1'' (C) | - | - | 138.1 |

| 2''/6'' (CH) | 7.22 | m | 129.0 |

| 3''/5'' (CH) | 7.31 | m | 128.6 |

| 4'' (CH) | 7.25 | m | 126.5 |

Data sourced from Genčić et al. (2021). ni.ac.rs

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its ester nature and the presence of both aliphatic and aromatic components. ni.ac.rsmolbase.com Key absorptions include a strong C=O stretching vibration for the ester group, a C=C stretching vibration for the unsaturated tiglate moiety, and bands corresponding to C-H stretching in the aromatic ring. rsc.org

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1706 | ν(C=O) | Ester Carbonyl Stretch |

| 1651 | ν(C=C) | Alkene C=C Stretch |

| 3028 | ν(=CH) | Aromatic/Alkene C-H Stretch |

| 2953 | νas(CH₃) | Methyl C-H Asymmetric Stretch |

*Data sourced from Genčić et al. (2021). rsc.org *

Electron-Impact Mass Spectrometry (EI-MS) Fragmentation Patterns

In GC-MS analysis, the mass spectrum is generated by electron-impact (EI) ionization, which causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. While the molecular ion for this compound (m/z 204) is often not observed, its fragmentation pattern is highly informative. hmdb.ca

The base peak is typically observed at m/z 104, which corresponds to the styryl fragment [C₈H₈]⁺, formed via a characteristic McLafferty rearrangement. hmdb.carsc.org Other significant fragments include the tropylium (B1234903) ion at m/z 91 and the phenyl ion at m/z 77, both indicative of the 2-phenylethyl group. hmdb.carsc.org Ions at m/z 83 and m/z 55 are characteristic of the tiglate moiety. The relative intensities of these ions can help distinguish this compound from its isomers. For example, the tropylium ion at m/z 91 is significantly more intense in the spectra of this compound and phenethyl angelate compared to phenethyl senecioate. rsc.org

Table 4: Major Mass Fragments of this compound in EI-MS (70 eV)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 104 | 100 | [C₈H₈]⁺ (Styryl cation via McLafferty rearrangement) |

| 91 | 50.1 | [C₇H₇]⁺ (Tropylium ion) |

| 55 | 57.5 | [C₄H₇]⁺ |

| 77 | 30.6 | [C₆H₅]⁺ (Phenyl ion) |

| 83 | 28.4 | [C₅H₇O]⁺ (Tiglioyl cation) |

| 105 | 21.7 | [C₈H₉]⁺ |

Data sourced from Genčić et al. (2021). rsc.org

Challenges and Strategies in Isomer Differentiation

The analysis and identification of specific ester compounds, such as this compound, within complex mixtures like essential oils present significant analytical hurdles. A primary challenge lies in the differentiation of structural isomers, which are molecules that share the same chemical formula and molecular weight but differ in the spatial arrangement of their atoms. biocompare.com Isomers, such as phenethyl angelate and phenethyl senecioate (isomers of this compound), often exhibit very similar, if not identical, mass spectra under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions. researchgate.netni.ac.rs This spectral similarity makes unambiguous identification based solely on mass spectral data difficult and can lead to misidentification. ni.ac.rs Consequently, analytical strategies must incorporate additional parameters beyond mass-to-charge ratios and fragmentation patterns to achieve reliable structural elucidation. researchgate.netmdpi.com

Importance of Kováts Retention Indices (RI) in Identification

When mass spectrometry (MS) alone is insufficient for distinguishing between isomers, chromatographic data becomes indispensable. up.ac.za The Kováts Retention Index (RI) system provides a standardized and highly reproducible measure of a compound's retention time in gas chromatography. akjournals.com It normalizes the retention time of an analyte to the retention times of adjacent n-alkane standards. This process helps to minimize variations caused by differing chromatographic conditions (e.g., column length, film thickness, temperature ramp, gas flow rate) and allows for inter-laboratory comparison of data. akjournals.comresearchgate.net

The utility of retention indices is particularly pronounced in the analysis of tiglates and their geometric isomers, angelates. For instance, studies have demonstrated that while this compound and its isomer phenethyl angelate display nearly indistinguishable mass spectra, their retention indices are significantly different, allowing for their definitive identification. researchgate.netni.ac.rs Research on a DB-5 type column showed phenethyl angelate eluting at an RI of 1540, whereas this compound eluted much later with an RI of 1587. ni.ac.rs This difference in retention is a critical data point for correct peak assignment. The elution order on these non-polar columns is often consistent, with the angelate eluting before the corresponding tiglate. ni.ac.rs

The Human Metabolome Database and other sources provide predicted and experimental retention indices for this compound across different types of chromatography columns, underscoring the importance of selecting the appropriate column (polar vs. non-polar) for separating specific isomers. researchgate.nethmdb.ca

Table 1: Reported Retention Indices (RI) for this compound

| Retention Index | Column Type/Stationary Phase | Source |

| 1505.0 | Standard non-polar (Predicted) | hmdb.ca |

| 2277.1 | Standard polar (Predicted) | hmdb.ca |

| 1582 | Not specified | cmu.ac.th |

| 1587 | DB-5MS | ni.ac.rs |

| 1580 | Semi-standard non-polar | akjournals.com |

Development and Upgrading of Spectroscopic and Chromatographic Libraries for Tiglates and Related Esters

To overcome the challenges of isomer differentiation, the development and continuous upgrading of comprehensive analytical libraries are essential. alwsci.com Standard mass spectral libraries like the NIST and Wiley registries are fundamental tools, but their utility is significantly enhanced when they include chromatographic data in addition to mass spectra. sisweb.com

For the flavor and fragrance industry, specialized libraries have been developed that contain mass spectra coupled with linear or Kováts retention indices. sisweb.comwiley.comwiley.com These libraries, such as the Flavors and Fragrances of Natural and Synthetic Compounds (FFNSC), are curated under rigorously controlled conditions to ensure data quality and reliability. sisweb.com They address the issue that many compounds of interest, including various esters, can have identical mass spectra. sisweb.com By providing retention index data, these libraries allow analysts to filter MS library search results, adding a crucial layer of confirmation and enabling a more confident peak assignment. wiley.comwiley.com

The creation of these advanced libraries often involves the targeted synthesis and purification of reference compounds, including various tiglates, angelates, and other related esters. researchgate.netwiley.comresearchgate.net These synthesized standards are then analyzed by GC-MS under controlled conditions to acquire high-quality mass spectra and accurately determine their retention indices on multiple stationary phases. wiley.comresearchgate.net This process not only populates the libraries with data on known compounds but can also lead to the characterization of new or previously undiscovered natural products. wiley.comresearchgate.net The publication of these comprehensive datasets, including mass spectra and retention indices for extensive series of esters, provides a vital resource for researchers, aiding in the identification of these compounds in complex natural mixtures like essential oils. researchgate.net

Ecological and Chemoecological Significance of Phenethyl Tiglate

Role in Plant-Environment and Plant-Organism Interactions

The ecological functions of phenethyl tiglate are multifaceted, primarily revolving around its contribution to floral scents and its potential involvement in plant defense mechanisms. These roles are critical for the reproductive success and survival of the plants that produce it.

This compound is a notable component of the floral bouquet in a variety of plant species, where it contributes a characteristic sweet, green, and rosy aroma. wur.nldoi.orgtaylorfrancis.com This scent is a key signal in attracting pollinators, such as bees and moths, which are essential for the reproductive cycle of many plants. core.ac.uk

Research on Quisqualis indica, an Asian tropical climber, has revealed the presence of 2-phenylethyl tiglate in its floral scent. core.ac.uk The emission of this and other volatile compounds is linked to changes in flower color and nectar secretion, which together orchestrate the attraction of different pollinators at different times. For instance, the strong scent contributes to attracting moths at night, while visual cues become more important for attracting bees and butterflies during the day. core.ac.uk In a study on apple blossoms, benzyl (B1604629) tiglate, a closely related compound, was identified as a floral scent component to which honeybees are sensitive, underscoring the importance of such esters in pollinator attraction. frontiersin.org

The following table summarizes the presence of this compound and related esters in the floral scents of various plants and their role in pollinator attraction.

| Plant Species | Compound | Attracted Pollinators | Reference |

| Quisqualis indica | 2-Phenylethyl tiglate | Moths, Bees, Butterflies | core.ac.uk |

| Apodolirion buchananii | Tiglate esters | Bees | nih.gov |

| Apple (Malus domestica) | Benzyl tiglate | Honeybees | frontiersin.org |

Beyond its role in attracting pollinators, there is evidence to suggest that this compound and related compounds are involved in plant defense. Plants can release specific volatile organic compounds in response to herbivore attacks, a phenomenon known as herbivore-induced plant volatiles (HIPVs). doi.org These HIPVs can have direct defensive effects by repelling herbivores or can act as indirect defenses by attracting the natural enemies of the herbivores. doi.org

A study on tobacco plants (Nicotiana tabacum) found that (Z)-3-hexenyl tiglate, a compound structurally related to this compound, was released at night in response to feeding by the herbivore Heliothis virescens. This volatile was shown to have a repellent effect on female moths, thus deterring them from laying eggs. wur.nl This finding suggests that tiglate esters can play a direct role in plant defense against insect herbivores.

Furthermore, phenolic compounds, the broader class to which this compound belongs, are well-known for their role in plant defense against a wide range of biotic threats, including herbivores and pathogens. vedantu.com These compounds can act as toxins, feeding deterrents, or signaling molecules that activate further defense responses. researchgate.net Upon fungal infection, plants are known to produce phytoalexins, many of which are phenolic compounds, to inhibit the growth of the invading fungus. vedantu.com While direct evidence for this compound as a phytoalexin is limited, its chemical nature places it within a class of compounds central to plant defense.

The table below details research findings on the involvement of tiglate esters and related phenolic compounds in plant defense.

| Plant Species | Compound Class/Specific Compound | Defensive Role | Reference |

| Tobacco (Nicotiana tabacum) | (Z)-3-hexenyl tiglate | Repels female Heliothis virescens moths | wur.nl |

| General | Phenolic compounds | Defense against herbivores and pathogens | vedantu.comresearchgate.net |

| General | Phytoalexins (often phenolic) | Inhibit fungal growth post-infection | vedantu.com |

Environmental Modulators of Chemoecological Profiles

The production and emission of this compound are not static; they can be significantly influenced by various environmental factors. Both abiotic stresses, such as drought, and biotic interactions, like herbivory, can modulate the chemoecological profile of a plant, thereby affecting its interactions with other organisms.

Abiotic stresses are non-living environmental factors that can negatively impact plant growth and survival. Plants have evolved complex mechanisms to cope with these stresses, which often involve changes in their secondary metabolism, including the production of volatile organic compounds.

Drought stress, in particular, has been shown to affect the emission of plant volatiles. For instance, maize plants subjected to drought stress have been observed to emit more herbivore-induced plant volatiles. wur.nl A study on rose geranium (Pelargonium graveolens) demonstrated that moisture stress, in conjunction with simulated wounding, led to an increased content of β-phenylethyl tiglate. doi.orgtaylorfrancis.com Research on Pinus halepensis seedlings also identified 2-phenylethyl tiglate as one of the main compounds that varied in response to different water irrigation regimes, indicating its role in the plant's response to drought stress. nih.gov These findings suggest that under certain stressful conditions, plants may allocate more resources to the production of defensive compounds like this compound.

The following table summarizes the impact of abiotic stress on the production of this compound.

| Plant Species | Abiotic Stress | Effect on this compound Production | Reference |

| Rose Geranium (Pelargonium graveolens) | Moisture stress and wounding | Increased content of β-phenylethyl tiglate | doi.orgtaylorfrancis.com |

| Pinus halepensis | Drought stress (varied irrigation) | Variation in 2-phenylethyl tiglate levels | nih.gov |

Biotic interactions, such as herbivory and pathogen attacks, are potent inducers of changes in a plant's volatile emissions. When a plant is attacked, it can release a specific blend of volatiles that can serve as a "cry for help" to attract predators or parasitoids of the attacking herbivore. doi.org

Herbivore feeding is a major trigger for the release of herbivore-induced plant volatiles (HIPVs). doi.org The composition of this volatile blend can be highly specific to the type of herbivore, allowing for a tailored defense response. For example, aphid herbivory on Scots Pine has been shown to significantly alter the profile of emitted volatiles. nih.gov While studies have not always focused specifically on this compound, the general principle is that its emission can be part of the complex blend of HIPVs released upon insect attack. This change in the volatile profile can, in turn, affect other interactions, such as pollinator attraction, which can be either enhanced or reduced depending on the specific chemical changes. wur.nl

Fungal infections can also induce changes in a plant's secondary metabolism, leading to the production of defensive compounds. taylorfrancis.com Plants produce phytoalexins, which are often phenolic compounds, in response to fungal invasion. vedantu.com Research on banana plants has shown that infection by the fungus Mycosphaerella fijiensis induces the production of phenylphenalenones, a class of phytoalexins. nih.gov This indicates that fungal pathogens can trigger the synthesis of specific phenolic compounds as a defense mechanism. It is plausible that this compound production could be similarly influenced by fungal pathogens in other plant species.

The table below outlines how biotic interactions can modulate the emission of plant volatiles, including those in the same class as this compound.

| Biotic Interaction | Effect on Plant Volatiles | Consequence | Reference |

| Herbivory (general) | Release of specific blends of HIPVs | Attraction of natural enemies of herbivores, altered pollinator attraction | doi.org |

| Aphid herbivory on Scots Pine | Altered volatile profile | Changes in atmospheric chemistry and ecological interactions | nih.gov |

| Fungal infection in banana | Induction of phenylphenalenones | Defense against the fungal pathogen | nih.gov |

Biological Activities and Mechanistic Research in Non Human or in Vitro Systems

Investigations of Antimicrobial Properties in Non-Human Models

The antimicrobial potential of phenethyl tiglate has been explored, although comprehensive studies on the pure compound are limited. Much of the current understanding is derived from its presence in essential oils with known antimicrobial effects and studies on structurally related compounds.

Direct evidence from peer-reviewed studies detailing the specific antibacterial effects of isolated this compound against various microbial strains, including minimum inhibitory concentration (MIC) values, is not extensively available in the current body of scientific literature. However, the structurally related compound, phenylethyl alcohol (PEA), has been shown to possess antibacterial properties. For instance, PEA is bactericidal towards Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, with bactericidal concentrations (BC) ranging from 90 to 180 mM nih.gov. One commercial supplier of this compound notes its potential efficacy in combating a diverse range of bacterial and fungal infections, though specific data from scientific studies are not provided to support this claim nih.gov. Further research is required to isolate and evaluate the specific antibacterial spectrum and potency of this compound.

Research into the specific antifungal and anti-oomycete activities of pure this compound is an emerging area. One study investigating the in vitro sensitivity of the fish pathogen Saprolegnia parasitica to various essential oils identified 2-phenylethyl tiglate as a component of one of the tested oils researchgate.net. While this suggests a potential role for this compound in the observed anti-oomycete activity, the study did not isolate or test the compound individually to determine its specific efficacy or minimum inhibitory concentration (MIC) against S. parasitica. Other research has demonstrated the effectiveness of various plant extracts and essential oils in suppressing the growth of Saprolegnia species, but these studies did not specifically identify this compound as the active component researchgate.netnih.gov. Therefore, while its presence in an active essential oil is noted, direct evidence of this compound's antifungal and anti-oomycete properties is still needed.

The precise mechanism of antimicrobial action for this compound has not been definitively elucidated in scientific literature. However, based on studies of the closely related and structurally similar compound, phenylethyl alcohol (PEA), it is plausible that this compound may exert its antimicrobial effects through interaction with and disruption of microbial cell membranes.

Research on PEA has shown that it can cause a breakdown of the cellular permeability barrier in Escherichia coli nih.gov. This is evidenced by an increased uptake of substances that are normally excluded by healthy cells and an increased leakage of cellular potassium nih.gov. Morphological studies have revealed that PEA can lead to the permeabilization of Gram-negative cell envelopes and the solubilization of the plasma membrane in Staphylococcus aureus nih.gov. This disruption of membrane integrity is a proposed primary mechanism for its bactericidal effects nih.govnih.govmdpi.com. Given the structural similarity, it is hypothesized that the lipophilic nature of this compound could facilitate its interaction with the lipid bilayer of microbial membranes, leading to similar disruptive effects. However, dedicated studies are required to confirm this proposed mechanism for this compound.

Research on Antioxidant Capacities in Cell-Free or In Vitro Assays

The antioxidant potential of this compound has been inferred from its presence in essential oils that exhibit antioxidant activity. Direct testing of the isolated compound is less common, but its chemical structure suggests it may contribute to the radical-scavenging properties of these oils.

Other Documented Biological Effects in Experimental Systems

Scientific literature to date has not provided specific studies on the phytotoxicity, allelopathic interactions, or direct enzyme-inhibiting activities of this compound as outlined below. While the compound has been identified as a component in the essential oil of plants such as Ceratonia siliqua, which has demonstrated antimicrobial and cytotoxic effects, research isolating the specific biological activities of this compound in these areas is not currently available in published scientific literature .

There is no available scientific literature or documented research that specifically investigates the phytotoxicity of this compound or its potential role in allelopathic interactions between plants. Allelopathy involves the release of biochemicals by one plant that can influence the growth, survival, and reproduction of other organisms nih.gov. However, studies to determine if this compound possesses such properties have not been published.

Currently, there are no specific studies in the available scientific literature that have evaluated the inhibitory effects of this compound on acetylcholinesterase, tyrosinase, or α-glucosidase. Research on the inhibition of these enzymes is ongoing for various natural and synthetic compounds due to their relevance in different biological pathways, but this compound has not been a subject of such published investigations nih.gov.

Future Research Directions and Academic Applications

Advanced Biosynthetic Engineering and Synthetic Biology Approaches

The production of phenethyl tiglate, traditionally reliant on extraction from natural sources or chemical synthesis, is poised for a revolution through biosynthetic engineering and synthetic biology. Metabolic engineering of microorganisms like Saccharomyces cerevisiae presents a promising avenue for the sustainable and scalable production of 2-phenylethanol (B73330), a key precursor to this compound. perflavory.com By optimizing the Ehrlich pathway in yeast, researchers aim to enhance the yields of this aromatic alcohol. perflavory.com The integration of genes from various organisms to construct novel biosynthetic pathways in microbial hosts is a key strategy. This involves the heterologous expression of enzymes responsible for both the synthesis of the phenethyl alcohol moiety and the tiglic acid moiety, followed by an esterification step. The development of robust microbial cell factories for this compound production would not only provide a consistent and cost-effective supply but also open doors for the creation of novel derivatives with tailored properties.

Development of High-Throughput Analytical Platforms for Natural Product Screening

The discovery of new natural products and the assessment of their biological activities are often hampered by the laborious and time-consuming nature of traditional screening methods. The development of high-throughput screening (HTS) platforms is crucial for accelerating this process. For compounds like this compound, which is found in various essential oils, HTS can be employed to rapidly screen large libraries of natural extracts for its presence and to evaluate its biological effects. researchgate.netresearchgate.net For instance, the BlueScreen HC assay, a mammalian cell-based method for measuring genotoxicity and cytotoxicity, has been utilized as a screening tool for fragrance materials, including this compound. researchgate.netresearchgate.net Such platforms, combined with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enable the rapid identification and quantification of target compounds in complex mixtures. These technologies are instrumental in building comprehensive databases of natural products and their associated biological activities, facilitating the discovery of new applications for compounds like this compound. contaminantdb.ca

Elucidation of Ecological Roles in Underexplored Niches

While this compound has been identified in various plants, its precise ecological roles often remain elusive. Future research will likely focus on unraveling the intricate interactions this compound mediates in its natural environment. For example, its presence in floral scents suggests a role in attracting pollinators, while its accumulation in other plant tissues could indicate a function in defense against herbivores or pathogens. Studies investigating plant-insect interactions, such as the response of malaria mosquitoes to human skin volatiles, may provide insights into the ecological significance of such compounds. perflavory.com Exploring underexplored ecological niches, from the chemical communication of soil microbes to the defense mechanisms of marine organisms, could reveal novel sources and functions of this compound. Understanding these ecological roles is not only fundamental to our knowledge of the natural world but can also inspire new applications in agriculture and pest management.

Comparative Omics Studies (Genomics, Transcriptomics, Metabolomics) to Understand Regulation

The advent of "omics" technologies provides a powerful toolkit for understanding the biosynthesis and regulation of natural products like this compound at a systemic level.

Genomics: Sequencing the genomes of organisms that produce this compound can reveal the genes encoding the biosynthetic enzymes. This genomic information is the foundation for metabolic engineering efforts. sigmaaldrich.com

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, researchers can understand how the expression of biosynthetic genes is regulated in response to different developmental or environmental cues. researchgate.netbiorxiv.orgnih.gov For instance, spatial transcriptomics can reveal the specific cell types and tissues where the biosynthesis of this compound occurs. nih.gov

Metabolomics: This large-scale study of small molecules, or metabolites, within cells and tissues provides a direct snapshot of the biochemical processes occurring. plantaedb.comtesisenred.netthegoodscentscompany.com Metabolomic profiling can be used to identify and quantify this compound and its precursors, helping to elucidate the biosynthetic pathway and its regulation. plantaedb.comtesisenred.netthegoodscentscompany.com

By integrating data from genomics, transcriptomics, and metabolomics, a comprehensive picture of how the production of this compound is controlled can be constructed. This knowledge is essential for optimizing its production in engineered systems and for understanding its physiological and ecological functions.

Design and Synthesis of Novel this compound Analogues for Mechanistic Research

To fully understand the biological activities of this compound and to potentially develop new compounds with enhanced or novel properties, the design and synthesis of analogues are crucial. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, are a cornerstone of this approach. researchgate.netperflavory.com For example, by synthesizing and testing a series of this compound analogues with variations in the aromatic ring, the ester linkage, or the tiglate moiety, researchers can identify the key structural features responsible for its effects. physiology.org This information can then be used to design new molecules with improved potency, selectivity, or metabolic stability. The synthesis of such analogues not only advances our fundamental understanding of how this compound interacts with biological targets but also holds promise for the development of new therapeutic agents, flavor and fragrance compounds, and other valuable chemicals. researchgate.netperflavory.com

Q & A

Q. How can researchers ensure ethical sourcing and documentation of novel this compound derivatives?

- Methodological Answer: Novel derivatives require compliance with Nagoya Protocol guidelines for genetic resources. Patent searches (e.g., Espacenet) and structural novelty validation (via SciFinder) prevent IP conflicts. Synthetic routes must be documented in alignment with the Journal of Medicinal Chemistry’s data transparency standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.